molecular formula C8H18O2S3 B082767 1,11-Dihydroxy-3,6,9-trithiaundecane CAS No. 14440-77-8

1,11-Dihydroxy-3,6,9-trithiaundecane

Cat. No.: B082767
CAS No.: 14440-77-8
M. Wt: 242.4 g/mol
InChI Key: VZYIKHZFVOUXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,11-Dihydroxy-3,6,9-trithiaundecane, also known as this compound, is a useful research compound. Its molecular formula is C8H18O2S3 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper(II) Complexes with Open-Chain Thioether Ligands

Research by Lucas et al. (2011) explored the synthesis of copper(II) complexes derived from ligands including 1,11-bis(salicylaldimine)-3,6,9-trithiaundecane. These complexes were characterized through single crystal X-ray structural studies and variable temperature magnetic susceptibility studies, highlighting their potential in studying magneto-structural properties of copper(II) species with unique coordination spheres (Lucas et al., 2011).

Spectroscopic and Redox Behavior of Copper(II) Complexes

Another study by Pavlishchuk & Addison (1993) focused on the synthesis, spectroscopic, and redox behavior of copper(II) complexes with quinquedentate thiaaza ligands, including 1,11-diamino-3,6,9-trithiaundecane. This research revealed insights into the coordination geometry and redox characteristics of these complexes, providing valuable data for the development of novel copper-based materials (Pavlishchuk & Addison, 1993).

Synthesis and Structural Analysis of Bivalent Metal Complexes

Drew, Rice, and Richards (1981) conducted a study on the bivalent metal complexes of 1,11-diamino-3,6,9-trithiaundecane with nickel(II) and copper(II) bromides. This research provided detailed insights into the coordination chemistry and crystal structures of these complexes, contributing to the understanding of metal-ligand interactions in similar systems (Drew et al., 1981).

Hydrophilic Mesocyclic Trithioethers Synthesis

Setzer et al. (1998) reported on the synthesis of functionalized mesocyclic trithioethers, including derivatives similar to 1,11-dihydroxy-3,6,9-trithiaundecane. Their work focused on the creation of hydrophilic trithioether compounds, which were analyzed using single-crystal X-ray structure determination. These compounds hold potential for various applications in coordination chemistry and materials science (Setzer et al., 1998).

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2S3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYIKHZFVOUXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436685
Record name 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14440-77-8
Record name 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[2-({2-[(2-hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethyl]sulfanyl}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.